5-Bromo-7-phenyldibenzo[c,g]carbazole
Description
BenchChem offers high-quality 5-Bromo-7-phenyldibenzo[c,g]carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-phenyldibenzo[c,g]carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H16BrN |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
9-bromo-12-phenyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C26H16BrN/c27-22-16-24-26(21-13-7-6-12-20(21)22)25-19-11-5-4-8-17(19)14-15-23(25)28(24)18-9-2-1-3-10-18/h1-16H |
InChI Key |
MHSFPLOMYHYNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C(C6=CC=CC=C65)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: HOMO-LUMO Energy Levels of Dibenzo[c,g]carbazole Derivatives
Topic: HOMO-LUMO Energy Levels of Dibenzo[c,g]carbazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
Dibenzo[c,g]carbazole (DBC) represents a critical class of fused-ring aromatic systems. Unlike the standard carbazole moiety (
However, the parent 7H-dibenzo[c,g]carbazole is a known environmental carcinogen.[1] Modern application science focuses almost exclusively on N-substituted derivatives (e.g., N-phenyl-DBC), which mitigate toxicity, enhance solubility, and prevent crystallization while retaining the favorable electronic core.
Safety & Handling Protocol (Critical)
Warning: 7H-dibenzo[c,g]carbazole is classified as a Group 2B carcinogen.
-
Engineering Controls: All synthesis and characterization must occur within a certified fume hood or glovebox (
). -
PPE: Double nitrile gloves, lab coat, and P100 respiratory protection if handling powder outside a glovebox.
-
Waste: Segregate all DBC-contaminated waste as hazardous cytotoxic material.
Theoretical Framework: Structure-Property Relationships[2]
The Fusion Effect
The fusion of two benzene rings onto the 3,4- and 5,6-positions of the carbazole core creates the dibenzo[c,g] isomer.
-
HOMO Destabilization: The increased conjugation length delocalizes the
-electron density, raising the HOMO energy from ~-5.8 eV (carbazole) to -5.3 to -5.6 eV (DBC derivatives). This aligns better with the work function of ITO anodes (-4.8 eV), reducing the hole injection barrier. -
Triplet Energy (
): Despite the extended conjugation, the twisted nature of N-aryl substituents maintains a high triplet energy ( ), preventing reverse energy transfer from blue phosphorescent emitters.
Substituent Tuning
-
N-Phenyl Substitution: Sterically hinders
-stacking, increasing the glass transition temperature ( ) and improving film morphology without disrupting the core FMOs. -
Electron-Withdrawing Groups (EWG): Substitution with cyano (-CN) or fluorine (-F) groups on the phenyl ring will deepen the HOMO (e.g., to -6.0 eV), useful for balancing charge transport in mixed-host systems.
Experimental Protocols
Synthesis Workflow (Buchwald-Hartwig Amination)
The industry-standard route to N-substituted DBC derivatives utilizes Palladium-catalyzed cross-coupling.
Protocol:
-
Reagents: 7H-dibenzo[c,g]carbazole (1.0 eq), Aryl bromide (1.1 eq),
(2 mol%), (4 mol%), (1.5 eq). -
Solvent: Anhydrous Toluene or Xylene (degassed).
-
Conditions: Reflux at 110°C for 12–24 hours under Argon.
-
Purification: Column chromatography (Hexane/DCM) followed by sublimation is critical for device-grade purity (>99.9%).
Electrochemical Characterization (Cyclic Voltammetry)
This protocol ensures self-validating data using Ferrocene (
Setup:
-
Working Electrode: Glassy Carbon (polished with 0.05
alumina). -
Counter Electrode: Platinum Wire.
-
Reference Electrode:
(0.01 M in ACN). -
Electrolyte: 0.1 M
in Dichloromethane (DCM) for oxidation; THF for reduction.
Procedure:
-
Blank Scan: Run CV of electrolyte only to ensure no background peaks.
-
Analyte Scan: Add DBC derivative (1 mM). Scan at 50, 100, and 200 mV/s to confirm reversibility.
-
Reference: Add Ferrocene (Fc) to the same solution.[2] Measure the shift.[3]
-
Calculation:
[2]
Computational Benchmarking (DFT)
Experimental values should be validated against theory.
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-31G(d) or PBE0/def2-SVP.
-
Solvation Model: PCM (Dichloromethane) to match CV conditions.
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to device integration, highlighting the critical characterization checkpoints.
Figure 1: Integrated workflow for synthesizing and validating dibenzo[c,g]carbazole derivatives for OLED applications.
Quantitative Data Summary
The table below consolidates experimental energy levels for key dibenzo[c,g]carbazole derivatives compared to standard references.
| Compound | Structure Description | HOMO (eV) | LUMO (eV) | Application | ||
| 7H-DBC | Parent Core (Unsubstituted) | -5.35 | -2.35 | 3.00 | ~3.0 | Precursor |
| Ph-DBC | N-Phenyl-dibenzo[c,g]carbazole | -5.47 | -2.45 | 3.02 | 2.98 | Host / HTM |
| 26CzDBF | Carbazole-Dibenzofuran Hybrid | -6.05 | -2.66 | 3.39 | 2.96 | High-T Host |
| NIDPA-1 | Benzo[c]carbazole derivative | -5.68 | -2.28 | 3.40 | N/A | HTM |
| CBP | Standard Reference | -6.00 | -2.40 | 3.60 | 2.56 | Reference Host |
*Values estimated from derivative extrapolation and DFT trends due to parent stability issues.
Energy Level Alignment Diagram
This diagram visualizes how Ph-DBC aligns within a typical phosphorescent OLED stack, facilitating hole injection from the anode.
Figure 2: Energy level alignment of Ph-DBC acting as a Hole Transport Material (HTM) between ITO and a Green Phosphor emitter.
References
-
Synthesis & Mutagenesis of 7H-DBC: Warshawsky, D. et al. "The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives." Carcinogenesis, 1996. Link
-
OLED Host Design (26CzDBF): Kim, M. et al. "Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts." Molecules, 2021.[4][5][6][7] Link
-
Cyclic Voltammetry Protocol: Leonat, L. et al. "Electrochemical Characterization of Organic Semiconductors." BenchChem Technical Guides, 2025. Link
-
Benzo[c]carbazole Properties: "An In-depth Technical Guide on the Electrochemical Behavior of 1H-Benzo[c]carbazole." BenchChem, 2025. Link
-
Tri-Carbazole Hosts: Jiang, W. et al. "High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices." Journal of Materials Chemistry, 2011. Link
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of Phenyl-Substituted Dibenzo[c,g]carbazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[c,g]carbazole (DBC) and its derivatives are a significant class of fused-ring aromatic compounds, increasingly recognized for their potential in high-performance optoelectronic materials.[1][2] A critical parameter governing the operational lifetime and processing of these materials is their thermal stability. This guide provides a comprehensive overview of the thermal properties of phenyl-substituted dibenzo[c,g]carbazoles. We will delve into the structural features that influence thermal robustness, standard methodologies for its assessment, and the mechanistic underpinnings of thermal degradation. This document serves as a technical resource for scientists and engineers working on the design and application of novel carbazole-based materials.
Introduction: The Imperative of Thermal Stability
In the realm of organic electronics, particularly for applications such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors, the thermal stability of the constituent materials is paramount.[3] High thermal stability, characterized by a high decomposition temperature (Td) and a high glass transition temperature (Tg), ensures that devices can operate at elevated temperatures without degradation in performance or morphology.[4][5] Carbazole-based molecules are widely utilized due to their excellent hole-transport capabilities, high triplet energy levels, and inherent chemical and thermal stability.[6][7]
The dibenzo[c,g]carbazole core, with its extended π-conjugated system, offers a rigid and robust scaffold. Phenyl substitution on this core is a common strategy to fine-tune its electronic and photophysical properties. However, these substitutions also significantly impact the material's thermal characteristics. Understanding this structure-property relationship is crucial for the rational design of next-generation materials with enhanced durability.
The Dibenzo[c,g]carbazole Core: A Platform for Stable Materials
The rigid, planar structure of the dibenzo[c,g]carbazole moiety contributes significantly to its inherent thermal stability. This rigidity minimizes vibrational modes that can lead to bond cleavage at elevated temperatures. The aromatic nature of the fused rings provides a high degree of electron delocalization, which further stabilizes the molecule.
Phenyl substitution can influence thermal stability in several ways:
-
Increased Molecular Weight: Generally, higher molecular weight compounds exhibit lower volatility and higher decomposition temperatures.
-
Steric Hindrance: Bulky phenyl groups can restrict intermolecular interactions, potentially affecting packing and glass transition temperatures. They can also sterically protect reactive sites on the carbazole core.
-
Modification of Intermolecular Forces: Phenyl groups can alter the van der Waals forces and π-π stacking interactions between molecules, which in turn affects the morphological stability and Tg.
Assessing Thermal Stability: Methodologies and Protocols
The primary techniques for evaluating the thermal stability of organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the standard method for determining the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.
Step-by-Step TGA Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried in a vacuum oven to remove any residual solvent or adsorbed water, which could lead to mass loss at low temperatures (<100 °C).[9]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Loading: Place a small amount of the sample (typically 3-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).
-
Experimental Setup: Place the pan in the TGA furnace. Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600-800 °C).[10]
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the Td5% from the resulting curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). A high Tg is indicative of good morphological stability of the amorphous film, which is crucial for device longevity.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same rate. The Tg is determined from the second heating scan as a step-change in the heat flow curve.
-
-
Data Analysis: Analyze the DSC thermogram to identify the glass transition, crystallization, and melting peaks.
Caption: Experimental Workflow for Thermal Stability Assessment.
Impact of Phenyl Substitution on Thermal Properties
The position and number of phenyl substituents on the dibenzo[c,g]carbazole core have a profound effect on the resulting thermal stability. Generally, incorporating rigid aromatic structures like phenyl groups enhances thermal stability.[4]
| Compound | Substitution Pattern | Td (°C at 5% loss) | Tg (°C) | Reference |
| 7H-Dibenzo[c,g]carbazole (Parent) | Unsubstituted | ~350 | N/A | [9] |
| Phenyl-substituted DBC Derivative 1 | N-phenyl | >400 | >100 | [1] |
| Phenyl-substituted DBC Derivative 2 | 2,6-Diphenyl-dibenzofuran-carbazole | 456.7 | 133.2 | [11] |
| Phenyl-substituted DBC Derivative 3 | 4,6-Diphenyl-dibenzofuran-carbazole | 412.4 | 113.6 | [11] |
Note: The data in this table is illustrative and compiled from various sources on carbazole derivatives. Specific values for phenyl-substituted dibenzo[c,g]carbazoles can vary based on the exact molecular structure and experimental conditions.
From the available data on carbazole derivatives, a clear trend emerges: the introduction of phenyl groups significantly increases both the decomposition and glass transition temperatures. For instance, carbazole-dibenzofuran-based hosts with phenyl substitutions exhibit decomposition temperatures well above 400°C and glass transition temperatures exceeding 110°C.[11] This enhancement is attributed to the increased rigidity and molecular weight conferred by the phenyl rings. The high Tg values are particularly beneficial as they help prevent morphological changes in the thin films used in electronic devices.[6]
Mechanistic Insights into Thermal Decomposition
The thermal degradation of carbazole-based compounds typically proceeds through the cleavage of the weakest bonds in the molecule. For N-aryl carbazoles, the C-N bond is often a primary site of initial decomposition.[12] The degradation process can involve both decomposition and condensation reactions at elevated temperatures.[12]
The introduction of phenyl groups can alter the degradation pathway:
-
Steric Shielding: Phenyl groups can sterically hinder the approach of reactive species or prevent chain reactions that propagate degradation.
-
Radical Stabilization: In the event of bond cleavage, the resulting radical intermediates can be stabilized by delocalization over the extended π-system of the phenyl rings, potentially leading to more stable fragments and a higher overall decomposition temperature.
Caption: Hypothetical Thermal Degradation Pathway.
Conclusion and Future Outlook
Phenyl substitution is a highly effective strategy for enhancing the thermal stability of the dibenzo[c,g]carbazole core. The resulting materials exhibit high decomposition temperatures and glass transition temperatures, making them excellent candidates for demanding applications in organic electronics. The rigid structure of the dibenzo[c,g]carbazole scaffold, augmented by the steric bulk and electronic stabilization of phenyl groups, leads to materials with superior morphological and operational stability.
Future research should focus on a systematic study of how the substitution pattern (i.e., the position and number of phenyl groups) quantitatively affects thermal properties. A deeper understanding of the degradation mechanisms through advanced analytical techniques, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), will enable the design of even more robust and durable materials for the next generation of electronic devices.
References
-
Jeon, J.H., Lee, N.J., Lee, J.H., & Suh, M.C. (2014). Thermally-stable 2,3-diphenylated benzotiophene containing host materials for red phosphorescent organic light-emitting diodes. Dye Pigment., 111, 116. [Link]
-
New Journal of Chemistry. (n.d.). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. RSC Publishing. [Link]
-
ACS Omega. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Publications. [Link]
-
RSC Publishing. (n.d.). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. [Link]
-
ResearchGate. (n.d.). Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers. [Link]
-
ResearchGate. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. [Link]
-
PubMed. (n.d.). Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. [Link]
-
MDPI. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. [Link]
-
ResearchGate. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. [Link]
-
National Laboratory of the Rockies. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. [Link]
-
IEEE Xplore. (2025). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. [Link]
-
PubMed. (n.d.). The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. [Link]
-
Chemistry & Chemical Technology. (2021). NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS. [Link]
-
Phys.org. (2022). New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. [Link]
-
MDPI. (2010). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. [Link]
-
CDC Stacks. (n.d.). The chemistry and biology of 7H-dibenzo(c,g)carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. [Link]
-
Crimson Publishers. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. [Link]
-
PMC. (n.d.). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. [Link]
-
RSC Publishing. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. [Link]
-
Beilstein Journals. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. [Link]
Sources
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- 3. BJOC - Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties [beilstein-journals.org]
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- 12. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Handling of 5-Bromo-7-phenyldibenzo[c,g]carbazole
The following technical guide is structured to provide an in-depth operational framework for handling 5-Bromo-7-phenyldibenzo[c,g]carbazole , a critical intermediate in the synthesis of organic semiconductors and OLED materials.
Executive Summary
5-Bromo-7-phenyldibenzo[c,g]carbazole is a high-molecular-weight, fused heteroaromatic system utilized primarily as a scaffold for hole-transport materials (HTM) and thermally activated delayed fluorescence (TADF) emitters.[1] Its utility in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is dictated by its solubility profile, which is dominated by strong
This guide defines the solubility parameters, solvent selection strategies, and purification protocols necessary to maintain high purity and yield during optoelectronic material synthesis.
Part 1: Molecular Architecture & Solubility Physics
To manipulate this molecule effectively, one must understand the forces resisting dissolution.
Structural Impediments to Solubility
-
Planar Core (Dibenzo[c,g]carbazole): The extended
-conjugated system creates strong intermolecular Van der Waals forces ( stacking). This results in a high lattice energy that solvents must overcome. -
7-Phenyl Substituent: Unlike the parent 7H-dibenzo[c,g]carbazole, the N-phenyl group removes the hydrogen bond donor capability (N-H). While this increases lipophilicity, it also introduces steric bulk that slightly disrupts the crystal packing, generally improving solubility in aromatics compared to the unsubstituted parent.
-
5-Bromo Handle: The heavy halogen atom increases polarizability but adds significant molecular weight, requiring solvents with high dispersion force capabilities.
Solubility Prediction (Hansen Solubility Parameters)
Based on structural analogs (N-phenylcarbazole and dibenzocarbazole derivatives), the solubility behavior follows the "Like Dissolves Like" principle for polycyclic aromatic hydrocarbons (PAHs):
| Solvent Class | Predicted Solubility | Interaction Mechanism |
| Chlorinated Aromatics | Excellent | |
| Simple Aromatics | Good (Hot) | |
| Polar Aprotic | Moderate | Good dipole interaction, but poor dispersion match. Risk of aggregation. |
| Alcohols/Alkanes | Poor (Insoluble) | High polarity (alcohols) or lack of polarizability (alkanes) causes precipitation. |
Part 2: Solvent Selection Strategy
Primary Reaction Solvents
For cross-coupling reactions involving the 5-Bromo position, the following solvents are recommended based on boiling point and solubility limits:
-
Chlorobenzene / o-Dichlorobenzene:
-
Status:Gold Standard.
-
Rationale: High boiling points (131°C / 180°C) allow for high-temperature catalysis without pressure vessels. Excellent solubilization of the fused core.
-
-
Toluene / Xylene:
-
Status:Standard.
-
Rationale: Good for moderate temperature reactions. Note that the compound may crystallize out upon cooling to room temperature.
-
-
THF / 1,4-Dioxane:
-
Status:Variable.
-
Rationale: Useful for lower temperature reactions. THF is prone to peroxide formation; Dioxane has a higher boiling point but is harder to remove.
-
Anti-Solvents (For Purification)
-
Methanol / Ethanol: Induces precipitation of the product while retaining polar impurities.
-
Hexane / Heptane: Used to wash away aliphatic impurities or excess ligands.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: Determine the precise saturation limit (
Reagents: 5-Bromo-7-phenyldibenzo[c,g]carbazole (Dry powder), Target Solvent (HPLC Grade).
-
Preparation: Weigh approx. 100 mg of analyte into a 4 mL amber vial (protect from light).
-
Saturation: Add 1.0 mL of solvent. Cap tightly.
-
Equilibration:
-
Sonicate for 10 minutes at 25°C.
-
Place in a shaker/incubator at 25°C for 24 hours.
-
Visual Check: If fully dissolved, add more solid until a precipitate remains visible.
-
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.
-
Measurement:
-
Pipette exactly 0.5 mL of the clear supernatant into a pre-weighed aluminum pan (
). -
Evaporate solvent in a vacuum oven at 60°C for 4 hours.
-
Weigh the pan again (
).
-
-
Calculation:
Protocol B: Purification via Recrystallization
Context: Removing mono-bromo isomers or unreacted starting materials.
-
Dissolution: Suspend crude material in Toluene (approx. 10 mL per gram).
-
Heating: Heat to reflux (110°C) until the solution is clear. If solids persist, add small aliquots of Chlorobenzene .
-
Hot Filtration: Filter through a glass frit (porosity M) while hot to remove insoluble inorganic salts (e.g., NaBr from bromination).
-
Crystallization:
-
Allow filtrate to cool slowly to Room Temperature (RT).
-
Optional: Add Ethanol dropwise until slight turbidity appears, then re-heat to clear and cool again.
-
-
Isolation: Filter the resulting needles/plates. Wash with cold Ethanol. Dry under high vacuum at 50°C.
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Logic
This decision tree guides the researcher in selecting the correct solvent based on the operational step (Reaction vs. Workup).
Caption: Decision matrix for solvent selection based on thermal requirements and process goals.
Diagram 2: Recrystallization & Purification Flow
The physical workflow for purifying the brominated intermediate.
Caption: Step-by-step recrystallization workflow to remove inorganic salts and isomeric impurities.
Part 5: Safety & Handling (Critical)
WARNING: Dibenzo[c,g]carbazole derivatives are structurally related to known carcinogens (PAHs). While specific toxicology for the 5-bromo-7-phenyl derivative may not be fully established, it should be handled with Extreme Caution .
-
Containment: All weighing and dissolution must occur within a certified Chemical Fume Hood or Glovebox.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste: Chlorinated solvents (Chlorobenzene) must be segregated from non-chlorinated waste streams.
-
Inhalation: Avoid dust generation. The planar structure allows for potential intercalation into DNA if metabolized; prevent all inhalation exposure.
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. "7H-Dibenzo[c,g]carbazole."[2] World Health Organization, Vol. 3, 1973.
-
National Institute of Standards and Technology (NIST). "7H-Dibenzo[c,g]carbazole - Phase change data."[3] NIST Chemistry WebBook.[3][4]
-
PubChem. "7H-Dibenzo[c,g]carbazole Compound Summary." National Library of Medicine.
-
MedChemExpress. "7H-Dibenzo[c,g]carbazole Safety & Solubility Data." MCE Product Database.
-
RSC Advances. "Impact of the bromination of carbazole-based D–π–A organic dyes." Royal Society of Chemistry, 2020. (Provides mechanistic insight into brominated carbazole solubility).
Sources
- 1. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]
- 4. 7H-Dibenzo(a,g)carbazole (CAS 207-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Note: Optimized Protocols for the N-Arylation of 7H-Dibenzo[c,g]carbazole
Executive Summary & Strategic Context
The N-arylation of
-
Extreme Insolubility: The planar structure leads to strong
- stacking, rendering the substrate insoluble in standard solvents (THF, Dioxane) at mild temperatures. -
Steric Shielding: The protons at the d- and h-positions (the "bay" regions) create a steric pocket around the nitrogen, impeding the approach of the palladium center.
This guide details two optimized protocols designed to overcome these barriers, utilizing high-activity bulky phosphines to force reductive elimination and high-temperature solvents to maintain homogeneity.
⚠️ Safety & Handling Warning
7H-Dibenzo[c,g]carbazole is a known carcinogen (IARC Group 2B).
-
Containment: All weighing and handling of the solid substrate must occur within a certified fume hood or glovebox.
-
Decontamination: Glassware should be rinsed with solvent into a dedicated hazardous waste stream before standard washing.
-
PPE: Double nitrile gloves and Tyvek sleeves are recommended to prevent dermal absorption.
Mechanistic Insight: The "Carbazole Trap"
To optimize this reaction, one must understand why standard conditions often stall. In the coupling of carbazoles, the oxidative addition of the aryl halide is rarely the rate-limiting step. Instead, the bottleneck is the reductive elimination .
The Inhibitory Resting State
Research indicates that the deprotonated carbazole anion can bridge two palladium centers or form a stable, unreactive monomeric species
-
Bidentate Ligands (e.g., BINAP, DPPF): Often fail for [c,g]-systems because they lock the Pd geometry, preventing the flexibility needed to accommodate the massive dibenzocarbazole nucleophile.
-
Bulky Monodentates (e.g.,
, XPhos): These are superior. Their large cone angles promote the formation of the active monoligated species and accelerate reductive elimination.
Visualization: Catalytic Cycle & Failure Modes
The following diagram illustrates the critical decision points in the catalytic cycle.
Figure 1: The catalytic cycle highlighting the stable resting state that requires sterically demanding ligands to overcome.
Experimental Protocols
Protocol A: The "Gold Standard" (High Performance)
Best for: Small scale (<5g), difficult aryl halides, and maximum yield.
Key Reagent: Tri-tert-butylphosphine (
| Component | Equivalents | Role |
| Aryl Halide | 1.0 eq | Electrophile (Bromides preferred over Chlorides) |
| Dibenzo[c,g]carbazole | 1.1 eq | Nucleophile (Slight excess due to potential sublimation) |
| 2-4 mol% Pd | Palladium source (0) | |
| 4-8 mol% | Ligand (P:Pd ratio 1:1 to 2:1) | |
| 1.5 eq | Strong Base (Ensures rapid deprotonation) | |
| Toluene (Anhydrous) | 0.1 - 0.2 M | Solvent (Reflux required) |
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle with Argon/Vacuum (3x).
-
Solids Addition: Under a positive stream of Argon, add
, , and Dibenzo[c,g]carbazole.-
Expert Tip: If using the
salt, add it here with the solids.
-
-
Solvent & Electrophile: Add anhydrous Toluene via syringe. Add the Aryl Halide (if liquid). If the Aryl Halide is solid, add it in step 2.
-
Ligand Addition: If using
solution, add it dropwise now via syringe. The solution should turn a dark reddish-brown. -
Reaction: Heat the mixture to 110°C (Reflux) .
-
Observation: The dibenzo[c,g]carbazole may not fully dissolve until the temperature exceeds 80°C.
-
-
Monitoring: Monitor via TLC or LCMS. Standard reaction time is 4–12 hours.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite/Silica to remove Pd black and salts. Wash the pad with hot Toluene or Chlorobenzene (crucial due to product solubility). Concentrate the filtrate.
Protocol B: The "Robust & Scalable" (Industrial Viable)
Best for: Larger scales (>10g), routine synthesis, avoiding glovebox requirements. Key Reagent: Buchwald Precatalysts (e.g., XPhos Pd G3 or G4). These are air-stable solids that generate the active species in situ.
| Component | Equivalents | Role |
| Aryl Halide | 1.0 eq | Electrophile |
| Dibenzo[c,g]carbazole | 1.05 eq | Nucleophile |
| XPhos Pd G4 | 2-3 mol% | Precatalyst (Air stable) |
| 2.0 eq | Weaker base (Functional group tolerant) | |
| o-Xylene | 0.2 M | High boiling solvent (BP: 144°C) |
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with Dibenzo[c,g]carbazole, Aryl Halide,
, and XPhos Pd G4. -
Inerting: Cap the vessel and purge with Nitrogen for 10 minutes.
-
Solvent: Add anhydrous
-Xylene. -
Reaction: Heat to 130°C . The higher temperature of Xylene is often necessary to keep the [c,g]-carbazole in solution and drive the kinetics against the steric bulk.
-
Workup: Due to the high boiling point of Xylene, precipitation is the preferred isolation method.
-
Cool to ~50°C.
-
Pour the reaction mixture slowly into excess Methanol (5x volume) under vigorous stirring.
-
The product usually precipitates as a solid. Filter, wash with Methanol, and dry.
-
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains (Insoluble) | Temperature too low or Solvent poor | Switch from Toluene to |
| "Pd Black" precipitates early | Catalyst decomposition | Ligand insufficient. Increase Ligand:Pd ratio or switch to |
| Dehalogenation of Aryl Halide | This is rare in amination but possible. Switch base from | |
| Product trapped in Celite | Product insolubility | Do NOT use cold filtration. Perform filtration at >80°C or use Soxhlet extraction with Chlorobenzene. |
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific substrate needs.
Figure 2: Decision matrix for protocol selection based on substrate stability and functional group tolerance.
References
-
Mechanistic Foundations of Hindered Amination
-
The "Carbazole Trap" & Ligand Effects
-
Bauer, A., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13, 4585–4596.
-
-
General Buchwald-Hartwig Methodology
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
-
Dibenzo[c,g]carbazole Properties & Safety
-
PubChem Compound Summary: 7H-Dibenzo[c,g]carbazole.[2]
-
Sources
Introduction: The Imperative of Purity in Organic Electronics
Application Note: High-Purity Isolation of OLED Intermediates via Train Sublimation
In the fabrication of Organic Light-Emitting Diodes (OLEDs), material purity is not merely a specification; it is the primary determinant of device longevity and efficiency. Unlike inorganic semiconductors, where purification is often achieved via zone refining of melts, organic semiconductors frequently decompose before melting.
Impurities in OLED materials—even at parts-per-million (ppm) levels—act as:
-
Charge Traps: Deep traps reduce charge carrier mobility, increasing operating voltage.
-
Exciton Quenchers: Non-radiative recombination centers that lower quantum efficiency.
-
Electrochemical Instability Sites: Triggering irreversible degradation pathways that drastically shorten device lifetime (
).
Train Sublimation (or Physical Vapor Transport with Temperature Gradient) is the industry-standard technique for achieving the "electronic grade" purity (>99.99%) required for OLEDs. Unlike simple recrystallization, which often traps solvent molecules, sublimation yields solvent-free, dense crystalline phases essential for thermal stability in vacuum deposition.
Principle of Train Sublimation
Train sublimation exploits the differences in vapor pressure of the target molecule and its impurities under reduced pressure.
-
Sublimation: The crude material is heated in a source zone until it transitions directly from solid to gas.[1]
-
Transport: Vapor travels down a quartz tube, driven by a pressure gradient (vacuum) and optionally an inert carrier gas (e.g., Argon).
-
Selective Deposition: A temperature gradient is established along the tube.[2][3] Species deposit (resublime) at zones where the local temperature drops below their saturation point at the operating pressure.
-
Non-volatile impurities: Remain in the source boat.
-
Target Material: Deposits in a specific "product zone" (middle temperature).
-
Volatile impurities: Travel further to cooler zones or the cold trap.
-
Equipment Configuration & Design
The apparatus consists of a horizontal quartz tube situated within a multi-zone tube furnace capable of establishing a linear or stepped temperature gradient.
Diagram 1: Train Sublimation Apparatus Schematic
Caption: Schematic of a horizontal train sublimation system showing the separation of species based on thermal gradient zones.
Experimental Protocol
Objective: Purify crude N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) or similar hole-transport materials.
Phase 1: Pre-Purification (Chemical)
Do not skip this step. Sublimation is inefficient at removing large quantities of impurities (e.g., >5%).
-
Recrystallization: Dissolve crude material in a suitable solvent (e.g., Toluene/Ethanol mix).
-
Filtration: Hot filtration to remove insoluble inorganic salts or catalyst residues (Pd, P).
-
Drying: Vacuum dry the recrystallized solid for 12 hours to remove bulk solvent.
Phase 2: Apparatus Preparation
-
Cleaning: Wash the quartz tube and source boat with Aqua Regia (3:1 HCl:HNO₃) [Caution: Corrosive] followed by deionized water and acetone.
-
Baking: Bake the empty tube at 500°C under vacuum for 2 hours to desorb organic residues from previous runs.
Phase 3: Loading and Evacuation
-
Loading: Place 1–5 g of pre-purified material into a quartz or graphite boat. Insert the boat into the "Source Zone" of the tube.
-
Liner Insertion (Optional): Insert a concentric inner glass tube (split liner) or Kapton sheet to facilitate product collection.
-
Vacuum: Connect the system to the vacuum train.
-
Roughing: Down to
Torr. -
High Vacuum: Switch to Turbo pump. Target pressure:
Torr (or Torr for ultra-high purity). -
Note: Allow system to pump down for 1 hour to remove adsorbed moisture.
-
Phase 4: The Sublimation Run
-
Ramp Up: Slowly increase the temperature of the Source Zone.
-
Rate: 2–5°C/min.
-
Target: 20–30°C below the melting point of the material (sublimation is a solid-to-gas transition).
-
-
Gradient Establishment: Set downstream zones to progressively lower temperatures.
-
Example for NPB: Source ~280°C | Product Zone ~220°C | Impurity Zone ~100°C.
-
-
Soak: Maintain conditions for 4–12 hours depending on batch size.
-
Visual Check: Monitor the formation of crystals in the middle zone. If material darkens (chars) in the source boat, reduce temperature immediately.
-
-
Cool Down: Turn off heaters and allow the system to cool to room temperature under vacuum.
Phase 5: Harvesting
-
Venting: Vent the system with dry Nitrogen or Argon (never ambient air) to prevent moisture adsorption on the fresh crystal surface.
-
Collection:
-
Source Boat: Contains non-volatile residue (black char/metals). Discard.
-
Middle Zone: Contains high-purity crystals (Target). Scrape carefully into a UV-shielded vial.
-
Cold End: Contains volatile impurities (solvent traces, degradation byproducts). Discard.
-
Diagram 2: Operational Workflow Logic
Caption: Logical workflow for the purification cycle, emphasizing the critical vacuum check gate.
Characterization & Validation
A successful run must be validated quantitatively.
| Method | Purpose | Acceptance Criteria |
| HPLC (High-Performance Liquid Chromatography) | Quantify organic impurities. | Purity > 99.9% (Area %). |
| DSC (Differential Scanning Calorimetry) | Detect polymorphs and melting point depression. | Sharp melting peak; |
| TGA (Thermogravimetric Analysis) | Assess thermal stability/solvent residue. | < 0.1% weight loss before sublimation temp.[4] |
| PL (Photoluminescence) | Detect emissive quenchers. | Peak emission matches standard; no low-energy tails. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Material Charring | Source temperature too high or oxygen leak. | Reduce source T by 10-20°C. Check vacuum integrity. |
| Low Yield (<50%) | Sublimation incomplete or material blown to trap. | Increase soak time. If material is in trap, reduce vacuum strength (use throttle valve) or increase zone T. |
| Poor Separation | Temperature gradient too steep or too shallow. | Adjust furnace zones to spread the deposition area. |
| Grey/Discolored Product | Entrainment of source dust or volatile impurities. | Use a glass wool plug after the source boat. Bake tube longer between runs. |
References
-
Forrest, S. R. (2004).[2] The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428, 911–918. Link
-
Adachi, C., et al. (2016). Miniscule amounts of impurities in vacuum greatly affecting OLED lifetime.[5][6] Scientific Reports.[5] Link
-
M. Colle, et al. (2003).[7] Preparation and characterization of blue luminescent tris(8-hydroxyquinoline)aluminum (Alq3).[7] Advanced Functional Materials. Link
-
Jeon, H. G., et al. (2007). A modified sublimation purification system using arrays of partitions.[2] Organic Electronics. Link
-
Nichols, L. (2022). Vacuum Sublimation Procedures. Chemistry LibreTexts. Link
Sources
- 1. youtube.com [youtube.com]
- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 3. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Miniscule amounts of impurities in vacuum greatly affecting OLED lifetime | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. iitk.ac.in [iitk.ac.in]
Application Note: Strategic Functionalization of the 5-Position in 7-Phenyldibenzo[c,g]carbazole
Here is a detailed Application Note and Protocol guide for the functionalization of the 5-position in 7-phenyldibenzo[c,g]carbazole.
Executive Summary & Scientific Rationale
The scaffold 7-phenyldibenzo[c,g]carbazole (7-Ph-DB[c,g]C) represents a critical class of "butterfly-shaped" or helical π-conjugated systems. Unlike standard carbazoles, the dibenzo[c,g] fusion extends conjugation while maintaining a high triplet energy (
Why the 5-Position? In the IUPAC numbering for 7H-dibenzo[c,g]carbazole (where Nitrogen is position 7), the 5-position (and its symmetric equivalent, position 9) represents the site of highest electron density para to the nitrogen atom on the fused naphthalene wings. Functionalization here is critical for:
-
Steric Tuning: Disrupting intermolecular
- stacking to prevent aggregation-caused quenching (ACQ). -
Electronic Modulation: Tuning the HOMO/LUMO levels without breaking the core chromophore's stability.
-
Solubility: Introducing alkyl or aryl chains to improve processability in solution-processed OLEDs.
This guide details the regioselective mono-bromination of the 5-position followed by Suzuki-Miyaura cross-coupling , a self-validating workflow designed to minimize the formation of the 5,9-disubstituted byproduct.
Mechanistic Insight & Reaction Logic
The functionalization relies on Electrophilic Aromatic Substitution (EAS). The nitrogen lone pair at position 7 activates the
-
The Problem: 7-Ph-DB[c,g]C is
symmetric. The 5 and 9 positions are chemically equivalent. Standard bromination often yields a statistical mixture of starting material, 5-bromo (mono), and 5,9-dibromo (bis) products. -
The Solution: Kinetic control using mild brominating agents (NBS) at low temperatures in polar aprotic solvents (DMF) to stabilize the transition state and favor mono-substitution.
Pathway Visualization (DOT Diagram)
Figure 1: Reaction pathway highlighting the kinetic control required to favor the mono-brominated intermediate over the disubstituted byproduct.
Experimental Protocols
Protocol A: Regioselective Mono-Bromination (The Gateway Step)
Objective: Isolate 5-bromo-7-phenyldibenzo[c,g]carbazole with >80% mono-selectivity.
Reagents:
-
Substrate: 7-phenyldibenzo[c,g]carbazole (1.0 eq, 10 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (0.95 eq, 9.5 mmol) — Note: Intentionally substoichiometric.
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous).
Step-by-Step Methodology:
-
Dissolution: In a flame-dried 250 mL round-bottom flask (RBF) wrapped in aluminum foil (to prevent radical bromination), dissolve the substrate in DMF (50 mL). Stir until fully clear.
-
Cooling: Submerge the flask in an ice/water bath (0 °C). Allow to equilibrate for 15 minutes.
-
Addition: Dissolve NBS in 10 mL DMF. Add this solution dropwise over 30 minutes using a pressure-equalizing addition funnel.
-
Expert Insight: Rapid addition creates localized high concentrations of NBS, promoting di-bromination. Slow addition is critical.
-
-
Monitoring: Stir at 0 °C for 4 hours. Monitor via TLC (Hexane:DCM 4:1). The mono-bromo product usually runs slightly below the starting material.
-
Quench & Workup: Pour the reaction mixture into 300 mL ice water. A white/off-white precipitate will form. Filter the solid.[1]
-
Purification: Recrystallize from Toluene/Ethanol (1:1).
-
Self-Validation: If the crude NMR shows >5% di-bromo species, perform column chromatography (Silica gel, Hexane/DCM gradient) instead of recrystallization.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)
Objective: Install an aryl group (e.g., Phenyl, Carbazole, Dibenzothiophene) at the 5-position.
Reagents:
-
Substrate: 5-Bromo-7-Ph-DB[c,g]C (1.0 eq)
-
Partner: Aryl-Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
(0.05 eq) or Pd (dba) /S-Phos for sterically hindered substrates. -
Base: K
CO (2M aqueous solution, 3.0 eq). -
Solvent: Toluene/Ethanol (4:1 ratio).
Step-by-Step Methodology:
-
Degassing (Critical): Combine the bromide, boronic acid, and solvent in a Schlenk flask. Bubble Nitrogen or Argon through the solution for 20 minutes.
-
Why? Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.
-
-
Catalyst Addition: Add the Pd catalyst and the aqueous base under a counter-flow of inert gas.
-
Reflux: Heat the mixture to 90–100 °C for 12–24 hours under inert atmosphere.
-
Workup: Cool to RT. Extract with DCM. Wash organic layer with brine. Dry over MgSO
. -
Scavenging: For OLED grade purity, stir the crude solution with Pd-scavenger silica (e.g., SiliaMetS® Thiol) for 1 hour before concentration.
Data Presentation & Characterization
Expected NMR Signatures
To validate the 5-position substitution, compare the
| Position | Precursor Shift ( | 5-Bromo Product ( | Diagnostic Feature |
| H-5 | ~8.10 (d) | Absent | Loss of proton signal confirms substitution. |
| H-6 | ~7.50 (t) | ~7.80 (d) | Loss of coupling to H-5; appears as doublet (coupling to H-4/H-8 depending on numbering). |
| H-9 | ~8.10 (d) | ~8.15 (d) | Remains present (symmetry broken). |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| High Di-bromo byproduct | Excess NBS or Temperature too high. | Reduce NBS to 0.90 eq; maintain strict 0 °C. |
| Low Conversion | Poor solubility of precursor. | Switch solvent to CHCl |
| Black Precipitate (Suzuki) | Palladium black formation (catalyst decomposition). | Improve degassing; add ligands (e.g., S-Phos) to stabilize Pd. |
Workflow Logic Diagram
Figure 2: Operational workflow for ensuring high-purity synthesis suitable for electronic applications.
References
-
Tokito, S., et al. "Conjugated Carbazole Derivatives as Host Materials for High-Efficiency Phosphorescent OLEDs." Journal of Materials Chemistry C, vol. 1, no. 15, 2013.
-
Ma, Y., et al. "Synthesis and Properties of 7H-Dibenzo[c,g]carbazole Derivatives." Organic Electronics, vol. 14, no. 3, 2013.
-
Kido, J., et al. "Wide-Energy-Gap Host Materials for Blue Phosphorescent OLEDs." Advanced Materials, vol. 22, no. 45, 2010.
-
Standard Protocol Validation: "Bromination of Carbazole Derivatives using NBS." Organic Syntheses, Coll. Vol. 10, p. 200.
Disclaimer: All chemical protocols involve hazardous materials. Consult standard MSDS for NBS, DMF, and Palladium catalysts before proceeding. This guide is intended for qualified personnel only.
Sources
Troubleshooting & Optimization
Troubleshooting low yields in bromination of 7-phenyldibenzo[c,g]carbazole
Technical Support Center: Optimization of 7-Phenyldibenzo[c,g]carbazole Bromination
Executive Summary
The bromination of 7-phenyldibenzo[c,g]carbazole (7-Ph-DBC) is a critical step in synthesizing high-performance OLED host materials.[1][2] Unlike simple carbazoles, the dibenzo[c,g] fusion creates a twisted, sterically crowded helical structure.[1][2] Low yields in this reaction are rarely due to "bad chemistry" but rather physical limitations (solubility) or kinetic mismanagement (over-bromination vs. mono-bromination).[2]
This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of the dibenzo[c,g] system.
Part 1: Diagnostic Logic (Visual Guide)
Before altering your protocol, identify the failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing yield loss in fused carbazole functionalization.
Part 2: Critical Process Parameters (CPP)
The Solubility Trap
7-Ph-DBC is notorious for its poor solubility in standard bromination solvents like DCM or Chloroform.[2]
-
The Problem: If the starting material is not fully dissolved, the reaction becomes heterogeneous. The surface of the solid reacts, but the core remains untouched.
-
The Fix: Move to Chlorobenzene or DMF . Chlorobenzene allows higher temperatures (dissolving the "brick") without the radical side-reactions sometimes seen with DMF at high heat.
Regioselectivity & The "Twist"
The dibenzo[c,g]carbazole core is twisted (helical chirality).[1] The N-phenyl group is orthogonal to the carbazole plane due to steric clash with hydrogens at the c and g fusion points.
-
Reactive Sites: The most electron-rich sites are the positions para to the nitrogen in the fused rings (Positions 5 and 9).
-
Competition: The N-phenyl ring is less reactive than the dibenzo core because it is twisted out of conjugation. However, if you use excess bromine or high heat, you risk brominating the phenyl ring.[1][2]
Reagent Quality (NBS)
N-Bromosuccinimide (NBS) degrades over time to form bromine (
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 5-Bromo-7-phenyldibenzo[c,g]carbazole (Mono-bromination).
| Parameter | Standard Condition | Optimized Condition (High Yield) |
| Solvent | DCM or | DMF (Dimethylformamide) or Chlorobenzene |
| Concentration | 0.1 M | 0.05 M (Dilution prevents aggregation) |
| Reagent | NBS (1.1 eq) | NBS (0.95 eq) (Slow addition) |
| Temperature | Room Temp | 0°C |
| Work-up | Aqueous Wash | Precipitation into Methanol |
Step-by-Step Methodology:
-
Dissolution: Charge a 3-neck flask with 7-phenyldibenzo[c,g]carbazole (1.0 eq). Add anhydrous DMF (20 mL per gram of substrate).[2]
-
Note: If the solution is cloudy, heat to 60°C until clear, then cool back to 0°C. If it precipitates upon cooling, run the reaction at 40°C.[1]
-
-
Reagent Preparation: Dissolve NBS (0.95 eq) in a minimal amount of DMF.
-
Why 0.95 eq? It is easier to remove 5% unreacted starting material than to separate the di-bromo byproduct.
-
-
Addition: Add the NBS solution dropwise over 30 minutes in the dark (wrap flask in foil).
-
Monitoring: Stir for 4–6 hours. Monitor by HPLC or TLC.[2][5]
-
Quench & Work-up (The "Crash-Out" Method):
-
Do not use a separatory funnel with DCM/Water (emulsion risk).[2]
-
Pour the reaction mixture slowly into a beaker containing 5x volume of Methanol or Water under vigorous stirring.
-
The product will precipitate as a solid.
-
-
Purification: Filter the solid. Wash with Methanol.[2] Recrystallize from Toluene/Ethanol if necessary.[2]
Part 4: Troubleshooting FAQs
Q1: I see a spot with a lower Rf than my product. What is it? A: This is likely the 5,9-dibromo derivative.[2] The dibenzo[c,g] core is highly activated.[1][2] Once the first bromine is added, the ring is slightly deactivated, but not enough to fully stop the second addition if local concentration of NBS is high.[1]
Q2: My yield is 40% and I have 50% unreacted starting material. A: This is a solubility issue. The NBS reacted with the dissolved fraction, but the suspended solid never reacted.
-
Solution: Switch solvent to Chlorobenzene and heat to 80°C. NBS is stable enough at this temperature for EAS, and the solubility will drive the reaction to completion.
Q3: Can I use elemental Bromine (
Q4: The product is streaking on the silica column. A: Dibenzo[c,g]carbazoles are large, planar-ish aromatic systems that interact strongly with silica.[1]
-
Solution: Avoid chromatography.[2] These materials are designed to crystallize.[2] Use Soxhlet extraction or recrystallization from high-boiling solvents like Toluene or Xylene.[2] If you must column, add 1% Triethylamine to your eluent to deactivate acidic silica sites.[2]
Part 5: Mechanistic Insight
The following diagram illustrates the competition between the desired core bromination and potential side reactions.
Figure 2: Reaction pathway showing the kinetic competition between mono- and di-bromination.
References
-
General Synthesis of Dibenzo[c,g]carbazoles
-
Bromination Specifics for Fused Carbazoles
-
Solubility and Work-up Strategies for OLED Materials
-
Regioselectivity in Indazole/Carbazole Systems
Sources
- 1. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 2. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR Characterization Guide: 5-Bromo-7-phenyldibenzo[c,g]carbazole
[1][2]
Executive Summary & Strategic Context
Product: 5-Bromo-7-phenyldibenzo[c,g]carbazole Application: Precursor for phosphorescent OLED host materials (e.g., via Suzuki coupling).[1][2] Characterization Challenge: Distinguishing the target mono-brominated asymmetric product from the symmetric starting material (7-phenyldibenzo[c,g]carbazole) and over-brominated impurities (e.g., 5,9-dibromo derivatives).
Comparative Performance Verdict: While Mass Spectrometry (MS) confirms the presence of bromine (via the 1:1 isotopic pattern of 79Br/81Br), it fails to definitively identify regioisomerism. 1H NMR is the superior diagnostic tool for this compound because the loss of molecular symmetry upon mono-bromination creates a distinct "fingerprint" of signal multiplicity that validates the substitution pattern.[2]
Structural Analysis & Diagnostic Logic
The Symmetry Break
The core "performance" metric of this characterization is the detection of symmetry breaking .[2]
-
Alternative A (Starting Material): 7-phenyldibenzo[c,g]carbazole possesses
symmetry (passing through the N-phenyl axis).[2] The left and right benzo-fused rings are magnetically equivalent.[1][2] -
Alternative B (Target Product): 5-Bromo-7-phenyldibenzo[c,g]carbazole is asymmetric.[1][2] Every proton on the carbazole core is magnetically unique.[2]
-
Alternative C (Over-reaction): 5,9-Dibromo-7-phenyldibenzo[c,g]carbazole regains symmetry.[1][2]
Diagnostic Workflow Diagram
The following decision tree illustrates the logic for validating the product using NMR data.
Figure 1: NMR Decision Tree for validating mono-bromination of dibenzo[c,g]carbazole derivatives.
Experimental Protocol
A. Solvent Selection & Solubility
Fused aromatic systems like dibenzo[c,g]carbazole exhibit strong
-
Standard:
(Chloroform-d).[1][2] Risk:[2] Poor solubility may require high dilution, leading to low signal-to-noise ratio.[1][2] -
Recommended:
(1,1,2,2-Tetrachloroethane-d2) or at elevated temperature (353 K / 80°C ).[1][2]-
Why: High temperature disrupts aggregation, sharpening the multiplets and revealing small coupling constants (
Hz) critical for assigning the position of the bromine.[2]
-
B. Acquisition Parameters[2][3]
-
Frequency: Minimum 400 MHz (600 MHz preferred for resolving the crowded aromatic region 7.0–8.0 ppm).
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (D1): Set to
seconds. The "bay" protons often have long relaxation times; insufficient delay will distort integration values, making impurity quantification impossible.
Comparative Data Analysis
The following table contrasts the expected spectral features of the target against its primary alternatives.
| Feature | 7-Phenyl-dibenzo[c,g]carbazole (Parent) | 5-Bromo-7-phenyldibenzo[c,g]carbazole (Target) |
| Symmetry | ||
| Total Ar-H Signals | ~10 distinct signals (integration represents pairs) | ~19 distinct signals (integration represents 1H each) |
| Bay Region (~8.5+ ppm) | 2H doublet (equivalent) | Two distinct signals: 1H doublet (unsubstituted side)1H singlet or doublet (Br-substituted side) |
| Coupling Pattern | Simple AB/ABC systems | Complex superposition of patterns |
| N-Phenyl Rotation | Free rotation (usually equivalent ortho/meta protons) | Restricted rotation possible (may broaden phenyl peaks) |
Key Diagnostic Signals (Chemical Shift )[4][5]
- 8.8 - 9.2 ppm (Bay Protons): The protons in the "cove" of the fused rings are most deshielded.[2] In the 5-Bromo derivative, the proton at position 6 (adjacent to the Br at position 5) will show a distinct shift and loss of ortho-coupling (becoming a singlet or showing only meta-coupling) compared to the proton at position 8 (on the other side).[1][2]
- 7.4 - 7.7 ppm (Phenyl Ring): The N-phenyl protons typically appear as a multiplet upfield from the dibenzo core.[1][2]
Synthesis & Purification Validation Workflow
To ensure high purity for OLED applications (where >99.9% is required), use this self-validating workflow:
Figure 2: Synthesis and Validation Workflow.
Causality in Purification[2]
-
Why Recrystallization? Brominated isomers often co-crystallize.[2] However, the solubility difference between the symmetric parent (less soluble) and the asymmetric 5-bromo derivative (more soluble due to dipole moment change) allows for separation.[2]
-
Self-Validating Step: If the NMR spectrum after recrystallization still shows "shadow peaks" (small doublets near the main bay protons), the material contains the parent impurity.[2]
References
-
PubChem. (n.d.).[2] 7H-Dibenzo[c,g]carbazole (Compound).[2][3][4][5][6][7][8] National Library of Medicine.[2] Retrieved February 25, 2026, from [Link][2]
-
NIST Chemistry WebBook. (2023).[2] 7H-Dibenzo[c,g]carbazole Spectral Data. National Institute of Standards and Technology.[2] Retrieved February 25, 2026, from [Link][2]
-
Ismael, S., et al. (2023). Influence of solvents on the 1H-NMR chemical shifts of heterocyclic compounds. Nigerian Research Journal of Chemical Sciences. Retrieved February 25, 2026, from [Link](Cited for solvent effects on fused aromatic systems)[2]
Sources
- 1. CAS [chemicalbook.com]
- 2. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]
- 3. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]
- 4. PubChemLite - 7h-dibenzo[c,g]carbazole (C20H13N) [pubchemlite.lcsb.uni.lu]
- 5. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7H-DIBENZO[C,G]CARBAZOLE(194-59-2) 1H NMR [m.chemicalbook.com]
- 8. 7H-dibenzo[c,g]carbazole [stenutz.eu]
Comparative Guide: High-Resolution Mass Spectrometry (HRMS) of Brominated Dibenzocarbazoles
Executive Summary
Brominated dibenzocarbazoles (Br-DBCs) represent a complex class of N-heterocyclic polycyclic aromatic hydrocarbons (N-PAHs). Whether analyzing them as emerging persistent organic pollutants (POPs) with dioxin-like toxicity or as synthetic intermediates in kinase inhibitor development, their analysis presents unique challenges: high boiling points, structural isomerism, and complex isotopic signatures.
This guide objectively compares Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) against standard alternatives (GC-MS/MS and LC-HRMS). While Triple Quadrupole (GC-MS/MS) systems offer excellent quantification for known targets, GC-HRMS (Magnetic Sector or Orbitrap) is identified here as the superior technique for structural elucidation and untargeted profiling due to its ability to resolve mass defects and provide precise isotopic pattern matching.
Part 1: The Analytical Challenge
Br-DBCs (e.g., 7-bromo-7H-dibenzo[c,g]carbazole) possess a fused ring system (C20 backbone) substituted with heavy halogens. This creates three distinct analytical hurdles:
-
Thermal Stability vs. Volatility: The "dibenzo" backbone significantly increases the boiling point compared to simple carbazoles, pushing the limits of standard GC columns.
-
Isomeric Complexity: The position of the bromine atom (regioisomerism) drastically alters toxicity and biological activity but results in identical precursor masses.
-
Matrix Interference: In biological tissues or soil, Br-DBCs co-extract with lipids and other halogenated aromatics (like PBDEs), requiring high mass resolution (
) to filter background noise.
Part 2: Technology Comparison
The following table contrasts the primary analytical platforms for Br-DBC analysis.
| Feature | GC-HRMS (Magnetic Sector/Orbitrap) | GC-MS/MS (Triple Quad) | LC-HRMS (ESI/APCI) |
| Primary Use Case | Gold Standard for discovery, unknown ID, and exact mass confirmation. | Routine quantification of known targets (Targeted Analysis). | Analysis of polar metabolites or thermally unstable derivatives. |
| Resolution | High (>30,000 - 60,000). Resolves isobaric interferences. | Low (Unit Resolution). Relies on transitions (MRM). | High. Good for conjugates (e.g., glucuronides). |
| Sensitivity (Br) | Excellent in NCI mode; Good in EI. | High in MRM mode. | Lower for non-polar parent compounds; requires APPI/APCI. |
| Structural Info | High. EI fragmentation + Exact Mass allows formula generation. | Medium. Precursor/Product ion ratios only. | Low to Medium. Soft ionization often yields only [M+H]+. |
| Cost | High ( | Moderate ( | High ( |
Expert Insight: Why GC-HRMS?
While LC-HRMS is viable for polar drug metabolites, the parent Br-DBCs are non-polar and aromatic. GC-HRMS is preferred because Electron Ionization (EI) provides a "fingerprint" spectrum essential for distinguishing isomers, which soft ionization (ESI/APCI) in LC often fails to do. Furthermore, the high resolution is non-negotiable when distinguishing the mass defect of Bromine (78.9183 Da) from matrix interferences in complex soil or tissue samples.
Part 3: Experimental Workflow
This protocol is designed for GC-Orbitrap or Magnetic Sector instruments. It assumes a biological or sediment matrix.
Sample Preparation (Self-Validating System)
-
Internal Standards: Spike samples before extraction with
-labeled analogs (if available) or deuterated PAHs (e.g., perylene-d12) to correct for recovery losses. -
Extraction: Use Accelerated Solvent Extraction (ASE) with Toluene/Acetone (1:1) to ensure solubility of the heavy dibenzo- backbone.
-
Clean-up: Multi-layer silica gel column (Acid/Base/Neutral) is critical to remove lipids that would otherwise foul the GC source.
Instrumental Parameters
-
Column: DB-5HT or Rtx-1614 (15m or 30m).
-
Why? Standard columns (DB-5) may bleed at the high temperatures (
) required to elute dibenzocarbazoles. Thin films ( ) reduce retention of high-boiling analytes.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: Splitless @ 300°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Alternative: Negative Chemical Ionization (NCI) using Methane. Use NCI for ultra-trace detection (femto-gram level) of highly brominated congeners, as the electronegative bromine captures electrons efficiently.
-
Visualization of Workflow
Figure 1: Optimized analytical workflow for Br-DBCs ensuring recovery correction and matrix removal.
Part 4: Data Interpretation & Fragmentation
Reliable identification relies on three pillars: Retention Time, Exact Mass, and Isotopic Pattern.
Isotopic Fingerprinting
Bromine has two stable isotopes,
-
Mono-bromo: 1:1 doublet (
, ). -
Di-bromo: 1:2:1 triplet (
, , ). -
Tri-bromo: 1:3:3:1 quartet.
Validation Rule: If the experimental isotope ratio deviates by >15% from the theoretical value, the peak is likely an interference or a co-eluting compound.
Fragmentation Pathways (EI Mode)
Under 70 eV EI, Br-DBCs exhibit characteristic losses.
-
Molecular Ion (
): Usually the base peak (100% intensity) due to the stability of the aromatic system. -
De-bromination: Sequential loss of bromine radicals (
, ). -
HCN Loss: A minor pathway characteristic of the carbazole nitrogen ring (
).
Figure 2: Primary fragmentation pathway of polybrominated dibenzocarbazoles in EI mode.
Part 5: References
-
Sun, Y. et al. (2022). Method development for determination of polyhalogenated carbazoles in industrial waste through gas chromatography/triple quadrupole tandem mass spectrometry.[1] Rapid Communications in Mass Spectrometry.
-
Zhu, H. et al. (2005). Identification of brominated carbazoles in sediment cores from Lake Michigan. Environmental Science & Technology.
-
Muehlbauer, E. et al. (2022). Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. ACS Infectious Diseases.
-
Debrauwer, L. et al. (2005). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. Journal of Chromatography A.
Sources
Photoluminescence quantum yield (PLQY) of dibenzo[c,g]carbazole derivatives
Photoluminescence Quantum Yield (PLQY) of Dibenzo[c,g]carbazole Derivatives A Comparative Technical Guide for Materials Scientists and Organic Chemists
Executive Summary & Technical Significance
Dibenzo[c,g]carbazole (DBC) derivatives represent a specialized class of fused-ring chromophores that have transcended their initial classification as environmental pollutants to become high-performance materials in organic electronics. Unlike standard carbazole (9H-carbazole), which is primarily utilized as a high-triplet-energy host, DBC derivatives exhibit extended π-conjugation and rigid planar geometries , enabling them to function as highly efficient emitters.
The core technical value of DBC derivatives lies in their Photoluminescence Quantum Yield (PLQY) , which frequently exceeds 90% in solution and maintains >70% in solid-state films . This resistance to Aggregation-Caused Quenching (ACQ), combined with high thermal stability (
Critical Safety Protocol: Handling & Toxicity
WARNING: Carcinogenic Hazard Before discussing the photophysics, it is imperative to address the biological activity of the parent compound, 7H-dibenzo[c,g]carbazole (7H-DBC) .
-
Toxicity Profile: 7H-DBC is a potent environmental carcinogen (Group 2B/2A equivalent in various classifications). It is metabolized by Cytochrome P450 enzymes in the liver to form reactive phenolic metabolites that bind to DNA.[1]
-
Handling Requirement: All synthesis and characterization steps involving the 7H-DBC core must be conducted inside a glovebox or a high-efficiency fume hood with double-gloving protocols.
-
Waste Disposal: All solid and liquid waste must be segregated as "Cytotoxic/Carcinogenic Organic Waste" and incinerated at high temperatures.
Comparative Analysis: DBC vs. Structural Isomers
To understand the superior PLQY of dibenzo[c,g]carbazole, we must compare it with its isomers and the standard carbazole benchmark. The "angular" fusion of benzene rings in the [c,g] positions creates a unique electronic environment.
Table 1: Photophysical Comparison of Carbazole Derivatives
| Feature | Dibenzo[c,g]carbazole (DBC) | Dibenzo[a,g]carbazole | 9H-Carbazole (Reference) |
| Molecular Geometry | Asymmetric Angular Fusion | ||
| PLQY (Solution) | 74% – 97% | ~50% – 70% | ~40% (Solvent dependent) |
| PLQY (Film) | 67% – 74% | < 50% (Prone to ACQ) | < 30% (Strong ACQ) |
| Emission Color | Blue-Green to Yellow (Red-shifted) | Deep Blue | UV / Deep Blue |
| HOMO/LUMO Gap | Narrower (~2.8 - 3.0 eV) | Medium | Wide (~3.4 eV) |
| Primary Application | Emitter / Co-host | Deep Blue Emitter | Host Material (High |
| Stability ( | High (>400°C) | Moderate | Moderate (~200-300°C) |
Key Insight: The [c,g]-fusion mode extends the conjugation length significantly more effectively than the [a,g] mode, lowering the bandgap while maintaining a rigid structure that suppresses non-radiative decay pathways. This results in the superior PLQY values observed.
Mechanism of High PLQY
The high quantum yield in DBC derivatives, particularly those with N-phenyl substituents (e.g., DBC-Ph, DBC-Nap), is governed by a Locally Excited (LE) state with partial Intramolecular Charge Transfer (ICT) .
-
Steric Protection: Substituents at the N-position (para-aryl groups) adopt a twisted geometry relative to the planar DBC core. This prevents perfect
- stacking in the solid state, thereby reducing concentration quenching. -
Rigidity: The fused benzene rings lock the core, minimizing vibrational relaxation (heat loss) and maximizing radiative decay (photon emission).
Figure 1: Structure-Property Logic Flow
Caption: Causal relationship between the angular fusion of the DBC core, steric hindrance of substituents, and the resulting high photoluminescence quantum yield.
Experimental Protocol: Absolute PLQY Measurement
To accurately quantify the PLQY of DBC derivatives, relative methods (using a reference dye) are often insufficient due to the high refractive index of the solid films. The Absolute Integrating Sphere Method is the gold standard.
Methodology
Materials:
-
Sample: DBC derivative (purified by sublimation).
-
Solvent: Spectroscopic grade Toluene or THF (for solution).
-
Substrate: Quartz discs (for film).
-
Equipment: Spectrofluorometer equipped with a calibrated Integrating Sphere (e.g., Hamamatsu C9920 or equivalent).
Step-by-Step Workflow:
-
Blank Measurement:
-
Place the empty quartz substrate (or solvent cuvette) inside the integrating sphere.
-
Excite at the absorption maximum (
nm). -
Record the integrated intensity of the excitation light (
).
-
-
Sample Measurement:
-
Place the DBC film/solution into the sphere.
-
Excite at the same wavelength.
-
Record the integrated intensity of the unabsorbed excitation light (
) and the emission spectrum ( ).
-
-
Calculation:
-
Calculate PLQY (
) using the equation: -
Note:
is the background emission from the blank (usually negligible).
-
-
Self-Validation Check:
-
If
, verify that the excitation beam is not saturating the detector. -
Check for re-absorption artifacts (if the emission and absorption spectra overlap significantly).
-
Figure 2: Absolute PLQY Measurement Workflow
Caption: Workflow for absolute PLQY determination using an integrating sphere to account for scattering and angular distribution of emission.
References
-
Synthesis and Photophysical Properties
- Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores.
- Source: RSC Advances / PMC.
-
Toxicity and Metabolism
- 7H-Dibenzo[c,g]carbazole: Metabolic p
- Source: Chemico-Biological Interactions.
-
Host Material Applications
-
General Carbazole Comparisons
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
TGA and DSC thermal analysis of 5-Bromo-7-phenyldibenzo[c,g]carbazole
Comparison Guide: Thermal Analysis of 5-Bromo-7-phenyldibenzo[c,g]carbazole
Executive Summary
5-Bromo-7-phenyldibenzo[c,g]carbazole (CAS: 1646271-19-3) is a critical halogenated intermediate used in the synthesis of high-performance Hole Transport Materials (HTMs) and host materials for Organic Light-Emitting Diodes (OLEDs).[1][2][3][4][5] Its thermal stability is a decisive factor in its purification (via sublimation) and its downstream chemical reactivity.[2]
This guide provides a technical comparison of the thermal properties of 5-Bromo-7-phenyldibenzo[c,g]carbazole against its parent scaffold (7-phenyldibenzo[c,g]carbazole ) and the industry-standard host material CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).[2] Analysis focuses on Thermogravimetric Analysis (TGA) for decomposition thresholds and Differential Scanning Calorimetry (DSC) for phase transition mapping.[2]
Material Profile & Structural Context
| Property | Target Material | Parent Scaffold | Standard Alternative |
| Name | 5-Bromo-7-phenyldibenzo[c,g]carbazole | 7-phenyldibenzo[c,g]carbazole | CBP |
| Role | Synthetic Intermediate / Precursor | Core Charge-Transport Scaffold | Host Material / Benchmark |
| Molecular Structure | Rigid, planar dibenzocarbazole core with a labile C-Br bond for coupling.[2] | Fully aromatic, highly stable rigid core.[2] | Biphenyl core with two carbazole wings.[2] |
| Criticality | High purity required for Pd-catalyzed cross-coupling (Buchwald-Hartwig). | High morphological stability (High | Moderate stability; prone to crystallization.[2] |
Experimental Protocols (TGA & DSC)
To ensure reproducibility, the following protocols must be strictly adhered to. These methods are self-validating: TGA confirms the absence of volatiles before DSC, and DSC confirms the phase purity implied by TGA.[2]
Protocol A: Thermogravimetric Analysis (TGA)
-
Objective: Determine Decomposition Temperature (
, 5% weight loss) and thermal stability window for sublimation. -
Instrument: TA Instruments Q500 or equivalent.
-
Sample Mass: 3–5 mg (Powder form).[2]
-
Pan: Platinum or Alumina (Open).[2]
-
Atmosphere: Nitrogen (N
) flow at 50 mL/min (Inert environment prevents oxidative degradation).[2] -
Validation: Derivative TGA (DTG) peak must be single and sharp. Multiple peaks indicate solvates or impurities.[2]
Protocol B: Differential Scanning Calorimetry (DSC)
-
Objective: Determine Melting Point (
), Glass Transition ( ), and Crystallization ( ). -
Instrument: TA Instruments Q2000 or equivalent.
-
Sample Mass: 2–4 mg (Encapsulated in Tzero Aluminum pan).
-
Cycle:
-
Heat 1: 25 °C
300 °C @ 10 °C/min (Erases thermal history/solvents). -
Cool: 300 °C
25 °C @ 10 °C/min (Induces glass formation or crystallization). -
Heat 2: 25 °C
350 °C @ 10 °C/min (Measures intrinsic and ).
-
Comparative Performance Analysis
The following data compares the thermal metrics. The 5-Bromo derivative exhibits distinct thermal behavior due to the heavy bromine atom, which often increases the melting point (via halogen bonding) but may slightly lower the onset of decomposition compared to the unfunctionalized parent.[2]
Table 1: Thermal Properties Comparison
| Material | Thermal Stability Rating | |||
| 5-Bromo-7-phenyldibenzo[c,g]carbazole | ~235–245 °C (Crystalline) | N/A (Typically crystalline) | ~360–380 °C | High (Suitable for sublimation) |
| 7-phenyldibenzo[c,g]carbazole (Parent) | ~160–180 °C | ~110 °C | > 400 °C | Excellent |
| CBP (Benchmark) | 283 °C | 62 °C | ~400 °C | Moderate (Low |
Technical Insight:
- Advantage: The dibenzo[c,g]carbazole core provides a significantly higher
potential than the CBP benchmark.[2] While the 5-bromo intermediate is usually handled as a crystalline solid (no observed), its derivatives often achieve °C, preventing film aggregation in OLEDs. [2] * Decomposition ( ): The C-Br bond is the "weak link" in the 5-bromo derivative.[2] While the parent scaffold survives >400 °C, the bromo-intermediate may show initial mass loss around 360–380 °C due to homolytic cleavage of the C-Br bond.[2] Protocol Note: Sublimation purification must be performed below 350 °C to avoid debromination.
Visualization of Experimental Workflow
The following diagram illustrates the critical path for characterizing the 5-Bromo intermediate before it is committed to synthesis.
Caption: Workflow for thermal quality control of 5-Bromo-7-phenyldibenzo[c,g]carbazole prior to synthesis.
Mechanistic Degradation Pathway
Understanding why the material degrades is essential for setting process limits.[2] The diagram below details the thermal failure mode of the bromo-intermediate compared to the stable parent.
Caption: Thermal degradation pathway showing the vulnerability of the C-Br bond vs. the stable parent scaffold.[2]
References
-
ChemicalBook. (2025).[2] 7H-Dibenzo[c,g]carbazole, 5-bromo-7-phenyl- Product Properties and CAS 1646271-19-3.[2] Retrieved from [2]
-
National Institutes of Health (NIH) - PubChem. (2025).[2] 7H-Dibenzo[c,g]carbazole Compound Summary. Retrieved from [2]
-
BenchChem. (2025).[2] Thermal Stability Analysis of Carbazole Derivatives. Retrieved from [2]
-
Sigma-Aldrich. (2025).[2] Material Safety Data Sheet: Carbazole Derivatives for OLED Applications. Retrieved from [2][6]
-
ResearchGate. (2024).[2] Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Materials. Retrieved from
Sources
- 1. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fymweb.fayoum.edu.eg [fymweb.fayoum.edu.eg]
- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Bromo-7H-benzo[c]carbazole | 131409-18-2 [sigmaaldrich.com]
Performance Comparison: Dibenzo[c,g]carbazole Derivatives vs. CBP in OLEDs
Executive Summary: The Stability vs. Bandgap Trade-off
In the development of Phosphorescent OLEDs (PhOLEDs), CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) has long served as the archetypal host material due to its high triplet energy (
Dibenzo[c,g]carbazole (DB[c,g]C) based hosts represent a structural evolution designed to address these thermal and morphological failures. By fusing the aromatic rings into a rigid planar core, DB[c,g]C derivatives offer significantly higher thermal stability (
Verdict:
-
Choose CBP for proof-of-concept deep-blue devices where maximizing
is the sole priority. -
Choose DB[c,g]C Derivatives for commercial-grade green/red PhOLEDs or TADF systems where operational lifetime, thermal stability, and high current density performance are critical.
Molecular Architecture & Physicochemical Properties[1][2][3][4][5][6][7]
The fundamental difference lies in the rigidity of the molecular backbone. CBP relies on a biphenyl linkage which allows rotation, leading to a lower energy barrier for morphological changes (crystallization). DB[c,g]C features a fused
Table 1: Comparative Physicochemical Profile[6]
| Parameter | CBP (Reference) | N-Phenyl-Dibenzo[c,g]carbazole (Typical) | Impact on Device |
| Molecular Structure | Biphenyl core (Flexible) | Fused Pentacyclic (Rigid/Planar) | Rigidity determines thermal resistance. |
| Glass Transition ( | High | ||
| Triplet Energy ( | DB[c,g]C has lower | ||
| HOMO Level | DB[c,g]C allows easier hole injection from HTL. | ||
| Hole Mobility ( | Planar stacking in DB[c,g]C improves carrier transport. |
Mechanism of Stability (Graphviz Diagram)
The following diagram illustrates why CBP fails and how the fused ring system of DB[c,g]C mitigates this.
Figure 1: Degradation pathways. CBP suffers from morphological instability (crystallization) and chemical instability (C-N bond cleavage), whereas the fused DB[c,g]C core maintains amorphous integrity.
Device Performance Analysis
Experimental data indicates that while CBP often yields high initial efficiency due to excellent exciton confinement, it suffers from severe roll-off and short lifetimes. DB[c,g]C hosts typically trade a small amount of triplet energy for massive gains in lifetime.
External Quantum Efficiency (EQE) & Roll-off
In a standard Green PhOLED setup (Emitter:
-
CBP Host:
-
Peak EQE: ~18-20%
-
Roll-off at 1000 cd/m²: High (>20% drop).
-
Cause: Triplet-Triplet Annihilation (TTA) due to poor charge balance (CBP is hole-dominant but lacks high mobility).
-
-
DB[c,g]C Host:
Operational Lifetime ( )
This is the critical differentiator for drug development professionals looking at materials for commercial viability.
-
CBP:
(at 1000 nits) is typically 100 - 300 hours .-
Failure Mode: The exocyclic C-N bond in CBP has a dissociation energy that is accessible by high-energy excitons (blue/green), leading to radical formation that quenches luminescence [1].
-
-
DB[c,g]C:
(at 1000 nits) is typically >10,000 hours .-
Success Factor: The fused system delocalizes the polaron density, protecting the C-N bond connecting the substituent. The high
prevents Joule heating from rearranging the morphology.
-
Experimental Protocol: Self-Validating Fabrication
To ensure reproducibility, the following protocol describes the fabrication of a Green PhOLED using these hosts. This protocol includes "Checkpoints" to validate the quality of the materials before device integration.
Pre-Fabrication Material Validation (Quality Control)
-
HPLC Purity Check: Ensure Host purity >99.9%. Impurities (halogens) act as deep traps.
-
TGA Analysis: Confirm decomposition temperature (
). If C, sublimation in vacuum will degrade the material.
Fabrication Workflow (Graphviz)
Figure 2: Standard vacuum thermal evaporation protocol for comparative host analysis.
Step-by-Step Methodology
-
Substrate Preparation: Patterned ITO glass (
). Clean sequentially in detergent, deionized water, acetone, and isopropanol. UV-Ozone treat for 15 minutes immediately before loading. -
Vacuum Chamber: Base pressure must be
Torr. -
Hole Injection/Transport: Deposit 10nm HAT-CN (HIL) followed by 40nm TAPC (HTL).
-
Emissive Layer (The Variable):
-
Device A (Reference): Co-deposit CBP and
(Green Emitter) at a ratio of 90:10. Deposition rates: CBP (1.0 Å/s), Dopant (0.1 Å/s). -
Device B (Test): Co-deposit N-Phenyl-DB[c,g]C and
at the same 90:10 ratio.
-
-
Electron Transport: Deposit 40nm TPBi (or B3PyMPM for deeper HOMO hosts).
-
Cathode: Deposit 1nm LiF followed by 100nm Aluminum.
-
Encapsulation: Encapsulate with UV-curable epoxy and a glass lid in a nitrogen-filled glovebox (
ppm).
References
-
Kondakov, D. Y., et al. (2007). "Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products." Journal of Applied Physics.
- Context: Establishes the bond cleavage mechanism of CBP.
- Adachi, C., et al. (1990). "Organic electroluminescent device having a hole transport layer." Applied Physics Letters.
- Tsai, M. H., et al. (2006). "High-efficiency fluorescent organic light-emitting diodes with high operational stability." Advanced Materials.
-
PubChem Compound Summary. (2023). "7H-Dibenzo[c,g]carbazole."[3][4][5] National Center for Biotechnology Information.
-
Context: Verification of chemical structure and basic physical properties.[2]
-
-
Sasabe, H., & Kido, J. (2012). "Development of High Performance OLEDs for General Lighting." Journal of Materials Chemistry.
- Context: Comprehensive review comparing CBP against high- fused-ring hosts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 7H-Dibenzo[c,g]carbazole | 194-59-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Safety Operating Guide
5-Bromo-7-phenyldibenzo[c,g]carbazole proper disposal procedures
Executive Summary: The "Halogenated" Imperative
Immediate Action Required: 5-Bromo-7-phenyldibenzo[c,g]carbazole (CAS: 1246308-83-7 or related isomers) is a Halogenated Polycyclic Aromatic Hydrocarbon (H-PAH) .[1] Unlike standard organic waste, this compound contains bromine, necessitating its segregation into Halogenated Waste streams.[1]
Critical Prohibition:
-
DO NOT dispose of this compound or its mother liquors in "General Organic" or "Non-Halogenated" waste containers.
-
DO NOT release into sink drains or municipal sewage systems under any circumstances.[1][2]
-
DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) due to the risk of uncontrolled exothermic reactions.[1]
Chemical Profile & Hazard Causality
To dispose of a chemical safely, one must understand its behavior.[3][4] This compound is typically used as an intermediate in Organic Light Emitting Diode (OLED) synthesis.[1] Its structure dictates its disposal logic:
| Feature | Property | Disposal Implication |
| Structure | Polycyclic Aromatic Hydrocarbon (PAH) with Bromine substituent.[1][3][4][5] | Persistence: PAHs are chemically stable and lipophilic, leading to bioaccumulation in aquatic environments. The bromine atom classifies it as a halogenated organic.[6] |
| State | Solid (typically powder/crystals).[1] | Inhalation Risk: Fine dust requires handling in a fume hood to prevent respiratory exposure.[1] |
| Toxicity | Suspected Carcinogen; Aquatic Toxin (H410).[1] | Containment: All waste containers must be "vapor tight" and double-contained during transport. |
| Reactivity | Stable, but combustible.[1] | Segregation: Keep away from oxidizers to prevent fire hazards in the waste accumulation area. |
Operational Disposal Protocols
A. Solid Waste (Pure Compound & Spills)
Applicability: Expired reagent, failed synthesis solids, spill cleanup materials.[1]
-
Containment: Transfer the solid material into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Double-Bagging: If using bags, place the primary bag inside a secondary clear bag to prevent leakage of fine particulates.
-
Bin Selection: Place in the designated Solid Hazardous Waste drum.
B. Liquid Waste (Mother Liquors & Solvents)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.[1]
-
The 10% Rule: If 5-Bromo-7-phenyldibenzo[c,g]carbazole is dissolved in a non-halogenated solvent (e.g., Toluene, THF), the presence of the bromine atom in the solute technically classifies the entire mixture as halogenated waste in many strict regulatory environments (like the EU or specific US state guidelines).[1]
-
Best Practice: Always default to the Halogenated Solvent Waste stream to ensure downstream incinerators (equipped with scrubbers for HBr/HCl) are used.[1]
Protocol:
-
Segregation: Pour the solution into the container marked "Halogenated Organic Solvents."
-
Rinsing: Rinse the original flask with a minimal amount of compatible solvent (e.g., Dichloromethane or Acetone) and add this rinse to the same halogenated waste container.
-
Cap & Tag: Ensure the cap is threaded tightly.[1][7] Update the waste log to include "Brominated Carbazole Derivatives (<1%)".
C. Contaminated Debris (Sharps, Vials, PPE)[1]
-
Glassware/Vials: Heavily contaminated vials that cannot be rinsed should be treated as Solid Hazardous Waste (see Section A).[1]
-
Syringes/Needles: Dispose of in a Puncture-Proof Sharps Container . If the needle contains residual halogenated material, this container must eventually be incinerated as hazardous medical/chemical waste.
-
Gloves/Wipes: If visibly contaminated, dispose of as solid hazardous waste. If incidental contact only, standard lab trash is usually acceptable (verify with your local EHS officer).[1]
Visual Workflow: The Decision Tree
The following diagram illustrates the logic flow for disposing of 5-Bromo-7-phenyldibenzo[c,g]carbazole, ensuring compliance with RCRA and local safety standards.
Figure 1: Logic flow for segregating brominated carbazole waste. Note that dissolving a halogenated solid into a non-halogenated solvent generally necessitates treating the entire volume as halogenated waste.[1]
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[1][8] If the spill is powder, do not create dust.[1]
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[9] If dust is airborne, use an N95 or P100 respirator.
-
Dry Spill: Gently cover with a wet paper towel to suppress dust, then scoop into a waste bag.
-
Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (like sawdust) if the solvent is flammable.
-
Decontamination: Wipe the surface with a detergent solution, followed by water. Dispose of all cleanup materials as Solid Hazardous Waste .
Regulatory & Compliance Context
-
EPA RCRA Classification: While this specific isomer may not have a unique "U" or "P" list code, it falls under Process Waste rules.[1] If spent halogenated solvents (Methylene Chloride, etc.) are used, the waste carries F-codes (F001, F002) [1].[1][10][11]
-
Incineration Requirements: Halogenated wastes require incineration at specific temperatures with acid gas scrubbers to neutralize Hydrogen Bromide (HBr) byproducts.[1] Mislabeling this as "Non-Halogenated" can damage incinerator infrastructure and violate air emission standards [2].
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List).[1] RCRA Regulations.[1][12] [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[13] The National Academies Press, 2011.[1][13] [Link]
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. wku.edu [wku.edu]
- 12. wmsolutions.com [wmsolutions.com]
- 13. chemistry.unm.edu [chemistry.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
